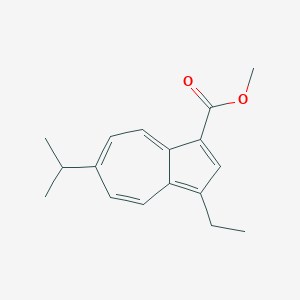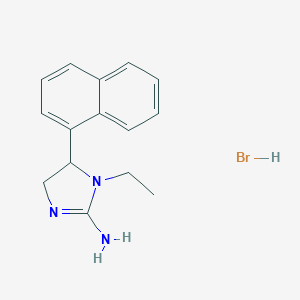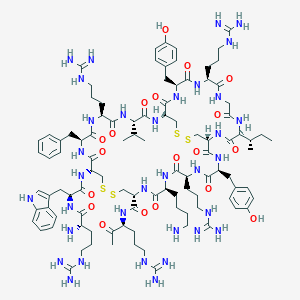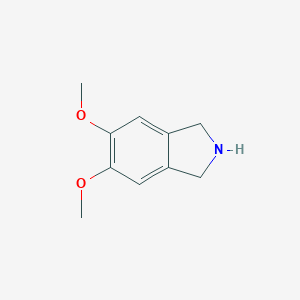
5,6-ジメトキシイソインドリン
概要
説明
5,6-Dimethoxyisoindoline, also known as 5,6-DMI, is an organic compound belonging to the class of isoindolines. It is an aromatic heterocyclic compound with a molecular formula of C9H11NO2. 5,6-DMI is a white solid that is insoluble in water and soluble in organic solvents. It is a synthetic compound that is used in various scientific research applications and has a wide range of biochemical and physiological effects.
科学的研究の応用
シグマ-2 レセプターリガンド
5,6-ジメトキシイソインドリンは、インドール系σ2 レセプターリガンドの合成に使用されてきた . これらのリガンドは、σ2 レセプターに対して高い親和性と選択性を示した . σ2 レセプターは、がん治療の有望な標的である .
抗増殖活性
5,6-ジメトキシイソインドリンから誘導された化合物は、DU145、MCF7、およびC6 細胞で有意な抗増殖活性を示した . これは、がん治療における潜在的な用途を示唆している .
細胞周期解析
5,6-ジメトキシイソインドリン誘導体は、DU145 細胞でG1期細胞周期停止を誘導することがわかった . これは、細胞周期の進行を研究し、がんなどの病気の治療法を開発するのに役立つ可能性がある .
脳透過性ラジオリガンド
5,6-ジメトキシイソインドリンは、脳透過性18F 標識ラジオリガンドの開発に使用されてきた . これらのラジオリガンドは、高い脳への取り込みと高い脳血比を示した これは、神経画像における潜在的な用途を示唆している<a aria-label="2: これらのラジオリガンドは、高い脳への取り込みと高い脳血比を示した2" data-citationid="32658f11-673f-05cc-5a51-7d165f621a56-28" h="ID=SERP,5015.1" href="https://www.researchgate.net/publication/354356110_Discovery_and_development_of_brain-penetrant_18F-labeled_radioligands_for
作用機序
Target of Action
The primary target of 5,6-Dimethoxyisoindoline is the sigma-2 receptor . This receptor has been identified as a potential target for cancer treatment due to its high expression in proliferating tumor cells . The sigma-2 receptor can serve as a receptor-based biomarker to distinguish different proliferative states of solid tumors .
Mode of Action
5,6-Dimethoxyisoindoline interacts with its target, the sigma-2 receptor, by binding to it with high affinity . This interaction leads to the internalization of the sigma-2 receptor ligands into tumor cells . The compound also has high affinity for serotonin and dopamine receptors .
Biochemical Pathways
Upon binding to the sigma-2 receptor, 5,6-Dimethoxyisoindoline activates apoptosis via multiple pathways . This leads to a reduction in the proliferation of tumor cells
Pharmacokinetics
It is known that the compound is rapidly taken up by cancer cells , which suggests that it may have good bioavailability.
Result of Action
The binding of 5,6-Dimethoxyisoindoline to the sigma-2 receptor and its subsequent internalization into tumor cells leads to cell cycle arrest in the G1 phase . This results in the death of cancer cells . The compound also displays significant antiproliferative activity in various cell lines .
Action Environment
The efficacy and stability of 5,6-Dimethoxyisoindoline can be influenced by various environmental factors. For instance, the density of the sigma-2 receptor in tumor cells can affect the compound’s action . .
Safety and Hazards
生化学分析
Biochemical Properties
5,6-Dimethoxyisoindoline interacts with various enzymes, proteins, and other biomolecules. It has been identified as a novel acetylcholine esterase inhibitor . Acetylcholine esterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, 5,6-Dimethoxyisoindoline increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Cellular Effects
5,6-Dimethoxyisoindoline has been shown to have significant effects on various types of cells. It has been found to have anti-cancer properties in vitro . Specifically, 5,6-Dimethoxyisoindoline is rapidly taken up by cancer cells, leading to cell cycle arrest in the G1 phase and death of cancer cells .
Molecular Mechanism
The molecular mechanism of action of 5,6-Dimethoxyisoindoline involves its interaction with acetylcholine esterase, leading to the inhibition of this enzyme . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission
特性
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-3-7-5-11-6-8(7)4-10(9)13-2/h3-4,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIINIMCTOCKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602167 | |
| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114041-16-6 | |
| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5,6-Dimethoxyisoindoline interact with the σ2 receptor, and what are the downstream effects of this interaction?
A1: While the exact mechanism of action remains under investigation, research suggests that 5,6-Dimethoxyisoindoline demonstrates high affinity for the σ2 receptor. [, ] This binding appears to trigger downstream effects such as G1 phase cell cycle arrest, ultimately leading to antiproliferative activity against tumor cells. [, ] Further research is needed to fully elucidate the precise signaling pathways involved.
Q2: What is the structure-activity relationship (SAR) of 5,6-Dimethoxyisoindoline derivatives as σ2 receptor ligands?
A2: Studies indicate that the combination of a 5,6-Dimethoxyisoindoline scaffold with an N-(4-fluorophenyl)indole moiety enhances binding affinity and selectivity for the σ2 receptor. [] Researchers observed that modifications to these structural elements can significantly influence the compound's affinity for the σ2 receptor, highlighting the importance of SAR studies in optimizing drug design for this target. [, ]
Q3: What are the in vitro and in vivo efficacy results for 5,6-Dimethoxyisoindoline derivatives targeting the σ2 receptor?
A3: In vitro studies utilizing the MTT assay demonstrated that compounds incorporating the 5,6-Dimethoxyisoindoline scaffold exhibited significant antiproliferative activity against DU145, MCF7, and C6 cancer cell lines. [] Furthermore, in vivo studies utilizing a U87MG glioma xenograft model showcased the successful tumor visualization and high uptake of a radiolabeled 5,6-Dimethoxyisoindoline derivative, confirming the in vivo targeting of σ2 receptors in tumors. [] These findings support further investigation into the therapeutic potential of 5,6-Dimethoxyisoindoline-based compounds for cancer treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
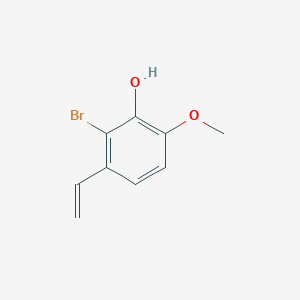
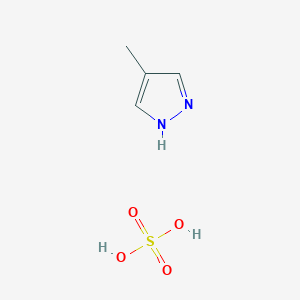
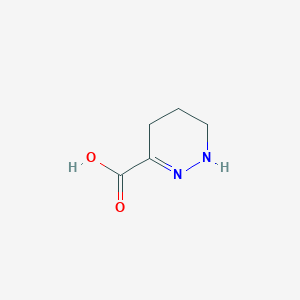
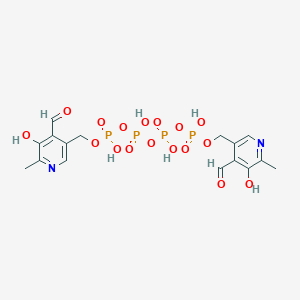
![2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55951.png)
![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)


![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)

